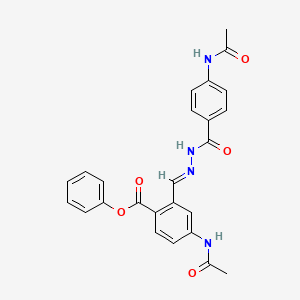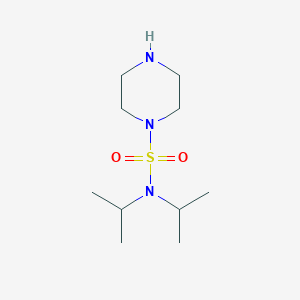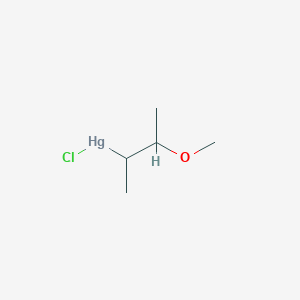
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, benzoyl, and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The initial step involves the acetylation of aniline derivatives to introduce the acetylamino group.
Benzoylation: The next step involves the benzoylation of the acetylated intermediate to introduce the benzoyl group.
Hydrazonation: The final step involves the reaction of the benzoylated intermediate with hydrazine derivatives to introduce the hydrazono group.
These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the hydrazono group may interact with metal ions, affecting enzyme activity and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)benzoic acid
- 4-(Acetylamino)phenylhydrazine
- Benzoylhydrazine
Uniqueness
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Compared to similar compounds, it offers a broader spectrum of chemical and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55901-27-4 |
|---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
phenyl 4-acetamido-2-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H22N4O5/c1-16(30)27-20-10-8-18(9-11-20)24(32)29-26-15-19-14-21(28-17(2)31)12-13-23(19)25(33)34-22-6-4-3-5-7-22/h3-15H,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+ |
InChI Key |
XHHHCBRNCMQAGL-CVKSISIWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)

![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)


